molecular formula C11H14O3 B3048046 Methyl 4-(3-hydroxypropyl)benzoate CAS No. 15403-22-2

Methyl 4-(3-hydroxypropyl)benzoate

Cat. No.: B3048046
CAS No.: 15403-22-2
M. Wt: 194.23 g/mol
InChI Key: ARNGRGQYXABYAT-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxypropyl group is attached to the benzene ring

Scientific Research Applications

Methyl 4-(3-hydroxypropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Medicine: Research into its potential as a prodrug is ongoing. The hydroxypropyl group can be modified to enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Safety and Hazards

While specific safety data for Methyl 4-(3-hydroxypropyl)benzoate is not available, similar compounds like Methyl 4-hydroxybenzoate are known to be harmful to aquatic life with long-lasting effects . It’s important to handle such chemicals with appropriate personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-hydroxypropyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-hydroxypropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of methyl 4-hydroxybenzoate with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol displaces the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-carboxypropyl)benzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 4-(3-carboxypropyl)benzoic acid

    Reduction: 4-(3-hydroxypropyl)benzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Mechanism of Action

The mechanism by which methyl 4-(3-hydroxypropyl)benzoate exerts its effects depends on the specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases, releasing the corresponding alcohol and acid. The hydroxypropyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Methyl 4-(3-hydroxypropyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Lacks the hydroxypropyl group, making it less versatile in terms of chemical reactivity.

    Methyl 4-(2-hydroxyethyl)benzoate: Contains a shorter hydroxyalkyl chain, which may affect its physical properties and reactivity.

    Methyl 4-(4-hydroxybutyl)benzoate: Has a longer hydroxyalkyl chain, potentially altering its solubility and interaction with other molecules.

The uniqueness of this compound lies in its balanced hydroxypropyl chain length, which provides an optimal combination of reactivity and stability for various applications.

Properties

IUPAC Name

methyl 4-(3-hydroxypropyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNGRGQYXABYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560143
Record name Methyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-22-2
Record name Methyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(3-hydroxy-prop-1-ynyl)-benzoic acid methyl ester (12.65 g) in EtOAc (75 mL) and MeOH (75 mL) was hydrogenated at 50 psi on a Parr shaker in the presence of 10% palladium on carbon (2 g) for 24 h. The catalyst was removed by filtration through Celite® and the filtrate was concentrated. The reaction was repeated by adding 10% palladium on carbon (2 g) and hydrogenating on a Parr shaker for 24 h. After filtering through Celite®, the solution was concentrated in vacuo to provide 4-(3-hydroxy-propyl)-benzoic acid methyl ester (11.98 g).
Quantity
12.65 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(2-Carboxy-ethyl)-benzoic acid methyl ester (5 g, 24 mmol) is dissolved in THF (50 ml), N,N-carbonyldiimidazole (4.25 g, 26.2 mmol) is added and stirred for 1 h at room temperature. Then sodium borohydride (1.9 g, 50 mmol) and water (10 ml) are added to the reaction mixture and stirred for additional 1 h. 1M HCl is added dropwise to the reaction mixture, extracted with ethyl acetate, the organic phase is dried and concentrated in vacuo. The residue is chromatographed on silica gel (dichloromethane/methanol) to afford the title compound. LC (method F): tR=1.83 min; Mass spectrum (ESI+): m/z=195 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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